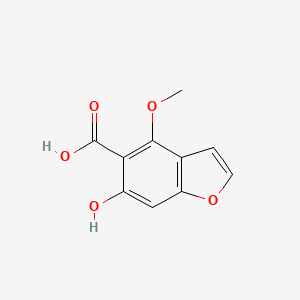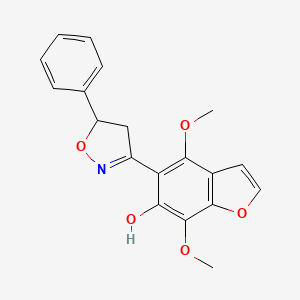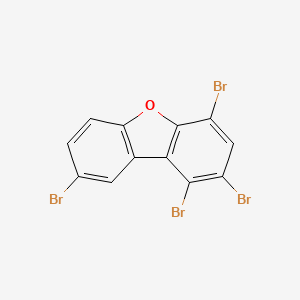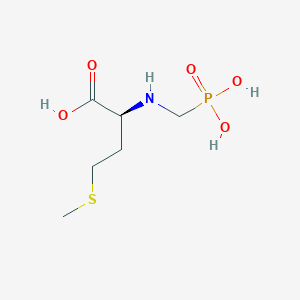
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid is a compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonomethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphonomethyl derivatives, and various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphonomethyl group can act as a mimic of phosphate, allowing the compound to interfere with phosphate-dependent enzymes and metabolic processes . This interaction can lead to the inhibition of enzyme activity and alteration of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-(methylthio)butanoic acid: Lacks the phosphonomethyl group.
(S)-2-Amino-4-(phosphonomethyl)butanoic acid: Lacks the methylthio group.
(S)-4-(Methylthio)-2-aminobutanoic acid: Lacks the phosphonomethyl group.
Uniqueness
The presence of both the methylthio and phosphonomethyl groups in (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid imparts unique chemical properties, such as enhanced reactivity and specificity in biological systems. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14NO5PS |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-(phosphonomethylamino)butanoic acid |
InChI |
InChI=1S/C6H14NO5PS/c1-14-3-2-5(6(8)9)7-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
SHUKYVDIYQSADA-YFKPBYRVSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NCP(=O)(O)O |
Kanonische SMILES |
CSCCC(C(=O)O)NCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-](/img/structure/B12900826.png)
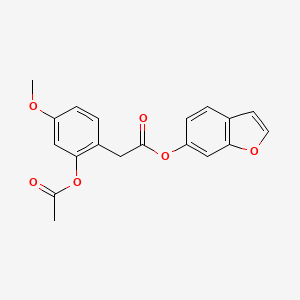
![1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12900846.png)
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
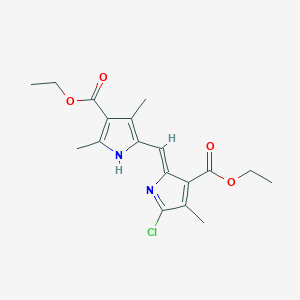

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
